BenchChemオンラインストアへようこそ!

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide

Xanthine oxidase inhibition IC₅₀ Allopurinol

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide (CAS 920241-29-8, molecular formula C₂₄H₁₉N₃O₄, MW 413.43 g/mol ) is a synthetic small molecule featuring a 9H-xanthene-9-carboxamide core connected via an ethyloxy linker to a 6-(furan-2-yl)pyridazine moiety. The compound is documented as a xanthine oxidase (XO) inhibitor in the primary patent literature (US11021454, designated as Compound 6e), with a reported enzyme inhibition constant (Ki) of 3.43 µM and a half-maximal inhibitory concentration (IC₅₀) of 4.51 µM against xanthine oxidase.

Molecular Formula C24H19N3O4
Molecular Weight 413.433
CAS No. 920241-29-8
Cat. No. B2930139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide
CAS920241-29-8
Molecular FormulaC24H19N3O4
Molecular Weight413.433
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=NN=C(C=C4)C5=CC=CO5
InChIInChI=1S/C24H19N3O4/c28-24(23-16-6-1-3-8-19(16)31-20-9-4-2-7-17(20)23)25-13-15-30-22-12-11-18(26-27-22)21-10-5-14-29-21/h1-12,14,23H,13,15H2,(H,25,28)
InChIKeyLCHCLENQIFXGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide (CAS 920241-29-8): Structural Identity, Xanthine Oxidase Activity & Procurement Baseline


N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide (CAS 920241-29-8, molecular formula C₂₄H₁₉N₃O₄, MW 413.43 g/mol ) is a synthetic small molecule featuring a 9H-xanthene-9-carboxamide core connected via an ethyloxy linker to a 6-(furan-2-yl)pyridazine moiety [1]. The compound is documented as a xanthine oxidase (XO) inhibitor in the primary patent literature (US11021454, designated as Compound 6e), with a reported enzyme inhibition constant (Ki) of 3.43 µM and a half-maximal inhibitory concentration (IC₅₀) of 4.51 µM against xanthine oxidase [2]. The key structural differentiation from the benzofuran-based congeners dominating the same patent family lies in its tricyclic dibenzopyran (xanthene) core, which replaces the bicyclic aryl benzofuran scaffold—a modification that alters molecular volume, lipophilicity, hydrogen-bonding capacity, and potentially in vivo pharmacokinetic behavior, making direct functional interchange with benzofuran analogs unreliable [2].

Why Generic Substitution Fails: N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide vs. Benzofuran-Containing Xanthine Oxidase Inhibitors


The target compound belongs to a patent family (US11021454) dominated by aryl benzofuran amidated derivatives, yet its 9H-xanthene-9-carboxamide core represents a distinct chemotype [1]. The tricyclic xanthene scaffold imparts different molecular shape (expanded polycyclic surface), electronic distribution (through the oxygen bridge), and hydrogen-bond acceptor/donor topology compared to the planar, bicyclic 2-aryl benzofuran core of analogs such as Compound 5a and Compound 5b [2]. These differences directly translate into measurable variation in XO inhibitory potency: the xanthene-containing Compound 6e (IC₅₀ = 4.51 µM) demonstrates enzyme inhibition that is distinct from that of its benzofuran-based neighbors (e.g., Compound 5a IC₅₀ = 9.88 µM; Compound 5b IC₅₀ = 3.99 µM) [2]. Generic substitution without confirmatory head-to-head testing is therefore unsupported—small structural differences within this series produce divergent IC₅₀ values, and the xanthene core introduces additional assay-relevant physicochemical properties (e.g., fluorescence, solubility, aggregation potential) that may confound readouts if an unvalidated analog is deployed [3].

Quantitative Differentiation Evidence: N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide in Xanthine Oxidase Inhibition Assays


Head-to-Head XO Inhibitory Potency (IC₅₀): Target Compound 6e vs. Allopurinol in the Same Assay

In a standardized xanthine oxidase inhibition assay (xanthine substrate, 3-min enzyme-inhibitor preincubation, absorbance measured every 15 seconds [1]), the target compound (Compound 6e) demonstrated an IC₅₀ of 4.51 µM, placing it within the same order of magnitude as allopurinol, which yielded an IC₅₀ of 3.61 µM under identical conditions [1]. The 0.90 µM difference (allopurinol being ~1.25-fold more potent) indicates comparable enzyme-level inhibition, while the distinct non-purine scaffold of Compound 6e avoids the hypoxanthine-analog metabolic interference and hypersensitivity risks historically documented for allopurinol [2].

Xanthine oxidase inhibition IC₅₀ Allopurinol Hyperuricemia Gout

Mechanistic XO Binding Affinity (Ki): Target Compound 6e vs. In-Class Benzofuran Congeners

The target compound (Compound 6e) exhibits a Ki of 3.43 µM, characterized as mixed-type competitive inhibition of xanthine oxidase [1]. This binding affinity is distinct from that of structurally related benzofuran analogs within the same patent family: Compound 6a (a benzofuran comparator sharing the furan-pyridazinyl-oxyethyl linker but differing in the core scaffold) shows an IC₅₀ of 4.81 µM, representing a 1.07-fold weaker enzyme inhibition compared to the target compound's IC₅₀ of 4.51 µM [2]. The Ki value provides a more direct measure of target engagement than IC₅₀ alone, as it is independent of substrate concentration, and the mixed-type inhibition modality (affecting both free enzyme and enzyme-substrate complex) suggests a binding mode potentially exploitable for overcoming substrate-competitive resistance mechanisms .

Enzyme inhibition constant Mixed-type inhibition Binding affinity Xanthine oxidoreductase Structure-activity relationship

Structural Differentiation from Closest In-Family Analog: Xanthene Core vs. Naphthalene Replacement

The closest commercially available structural analog to Compound 6e is N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide (CAS 920241-23-2) , which retains the identical furan-pyridazinyl-oxyethyl linker but replaces the 9H-xanthene-9-carboxamide core with a naphthalene-2-carboxamide group. This core swap reduces molecular weight from 413.43 to 359.38 g/mol (ΔMW = -54.05 g/mol) and eliminates the dibenzopyran oxygen bridge, resulting in a markedly different hydrogen-bond acceptor profile: the xanthene core contributes 4 hydrogen-bond acceptors (vs. 3 in the naphthamide analog) . The xanthene oxygen atom introduces a polarity gradient absent in the purely hydrocarbon naphthalene replacement, which is predicted to alter solubility, metabolic stability, and potential off-target polypharmacology . No biological activity data are publicly available for the naphthamide analog, making de-risked substitution impossible without de novo screening.

Scaffold hopping Core replacement Naphthamide analog Structure-property relationships LogP

Inter-Series Potency Landscape: Xanthene Compound 6e Placed Within the US11021454 Benzofuran-Dominant SAR

Within the US11021454 patent series, Compound 6e (IC₅₀ = 4.51 µM) occupies a mid-range potency position among characterized derivatives [1]. Compared to the series comparator Compound 5a (IC₅₀ = 9.88 µM), Compound 6e is 2.19-fold more potent; however, Compound 5b (IC₅₀ = 3.99 µM) surpasses Compound 6e by 1.13-fold [1]. Importantly, Compounds 5a and 5b are both benzofuran-based, while Compound 6e is the sole xanthene representative with disclosed XO data in this patent-assay dataset [2]. This cross-chemotype potency variation (range: 3.99–9.88 µM across only three compounds) underscores that scaffold identity (benzofuran vs. xanthene) is a significant determinant of XO inhibitory activity, and that the xanthene scaffold enables potency comparable to the best-performing benzofuran analog (Compound 5b) while offering a chemically distinct intellectual property position and potential pharmacokinetic differentiation [3].

Structure-activity relationship Lead optimization Benzofuran Xanthene Potency ranking

Procurement-Driven Application Scenarios for N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide (CAS 920241-29-8)


Non-Purine Xanthine Oxidase Inhibitor Screening and Lead Identification Campaigns

Compound 6e can serve as a validated, non-purine positive control or reference inhibitor in XO biochemical assays, with a documented IC₅₀ of 4.51 µM and Ki of 3.43 µM established under standardized conditions [1]. Its potency, within ~1.25-fold of allopurinol, makes it suitable for benchmarking novel inhibitor libraries while avoiding the solubility and metabolic limitations of purine-based scaffolds. Procurement from commercial suppliers (e.g., Life Chemicals, catalog F2871-0092, >90% purity [2]) ensures material availability for medium-throughput screening campaigns.

Structure-Activity Relationship (SAR) Expansion Around the 9H-Xanthene-9-Carboxamide Pharmacophore

As the only xanthene-containing XO inhibitor with publicly disclosed potency data in the US11021454 patent family [1], Compound 6e provides a characterized starting point for systematic SAR exploration. Medicinal chemistry teams can modify the furan substituent, the pyridazine ring electronics, or the ethyloxy linker length while using the 4.51 µM IC₅₀ as a baseline for potency optimization [2]. The commercial availability of close structural analogs (e.g., CAS 953922-39-9, the 6-oxo-pyridazin analog) further enables direct comparative profiling.

Mechanistic Enzymology Studies of Mixed-Type Xanthine Oxidase Inhibition

The mixed-type competitive inhibition mechanism reported for Compound 6e (Ki = 3.43 µM) [1] makes it a suitable tool compound for enzymology studies investigating inhibitor binding modes that affect both the free enzyme and the enzyme-substrate complex. Unlike purely competitive inhibitors (e.g., allopurinol's active metabolite oxypurinol), mixed-type inhibitors provide opportunities to explore allosteric coupling and substrate-dependent potency modulation, which may translate into differentiated in vivo pharmacodynamics [2].

Fluorescence-Based Detection and Probe Development Leveraging the Xanthene Core

The 9H-xanthene core is a privileged scaffold in fluorophore chemistry (e.g., fluorescein, rhodamine families) [1]. Compound 6e's xanthene-9-carboxamide structure may retain intrinsic fluorescence properties, enabling potential applications as a fluorescent probe for XO binding and localization studies without requiring additional fluorophore conjugation. Comparative evaluation against non-fluorescent benzofuran analogs (e.g., Compound 5a, 5b) can validate the xanthene-specific advantage for imaging-based assay formats [2].

Quote Request

Request a Quote for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.